molecular formula C21H18ClFN4O2S2 B2637159 2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1242964-33-5

2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No. B2637159
M. Wt: 476.97
InChI Key: UWHWMZSVGYAKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl group, a butyl group, a thio group, and a 2-chloro-4-fluorophenyl group.


Physical And Chemical Properties Analysis

The compound has a melting point of 265–266 °C . Other physical and chemical properties such as solubility, stability, and reactivity are not available in the current literature.

Scientific Research Applications

Antitumor Activity

Compounds related to 2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-fluorophenyl)acetamide have been synthesized and evaluated for their antitumor activity. Hafez and El-Gazzar (2017) found that these compounds displayed potent anticancer activity, comparable to that of doxorubicin, against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Antibacterial Activity

Kostenko et al. (2008) reported that derivatives of this compound possess notable antistaphylococcal activity, highlighting its potential use in combating bacterial infections (Kostenko et al., 2008).

Synthesis and Characterization

Abbas et al. (2015) conducted a study on the synthesis and characterization of novel fused thiazolo[3,2-A] pyrimidinones and pyrimido[2,1-B][1,3]Thiazinones related to this compound. They evaluated the cytotoxic activity of these products against breast and hepatocellular carcinoma cell lines, revealing promising activity (Abbas et al., 2015).

Antimicrobial Activities

Sabry et al. (2013) synthesized a series of related compounds and reported their antimicrobial screening, demonstrating good activities comparable to known antimicrobial agents like streptomycin and fusidic acid (Sabry et al., 2013).

properties

IUPAC Name

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN4O2S2/c1-2-3-9-27-20(29)18-17(13-5-4-8-24-19(13)31-18)26-21(27)30-11-16(28)25-15-7-6-12(23)10-14(15)22/h4-8,10H,2-3,9,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHWMZSVGYAKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-fluorophenyl)acetamide

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